3-(Bromomethyl)-5-methylheptane
Description
Halogenation of Alkanes
Direct halogenation of an alkane precursor, such as 3,5-dimethylheptane (B146769), presents significant challenges.
Free-Radical Bromination
Free-radical bromination of alkanes, typically initiated by UV light, involves a chain reaction mechanism. byjus.comlibretexts.org The process includes initiation, propagation, and termination steps. byjus.com While synthetically useful for creating carbon-bromine bonds on otherwise unreactive molecules, this method lacks the necessary regioselectivity for a complex alkane like 3,5-dimethylheptane. masterorganicchemistry.com
The stability of the radical intermediate dictates the major product, with the order of stability being tertiary > secondary > primary. youtube.com In the case of 3,5-dimethylheptane, the bromine radical would preferentially abstract a hydrogen atom from one of the two tertiary carbons (at positions 3 and 5), leading to the formation of 3-bromo-3,5-dimethylheptane or 5-bromo-3,5-dimethylheptane, rather than the desired primary bromide. Free-radical chlorination is even less selective than bromination, making it unsuitable for this purpose. masterorganicchemistry.com Therefore, direct free-radical halogenation is not a viable method for the targeted synthesis of 3-(Bromomethyl)-5-methylheptane. orgoreview.com
Synthesis from Alcohols
A more controlled approach involves the conversion of a corresponding alcohol, in this case, (5-methylheptan-3-yl)methanol. This method transforms the hydroxyl group, which is a poor leaving group, into a good leaving group that can be displaced by a bromide ion. libretexts.orgmasterorganicchemistry.com
Reagents for Alcohol to Alkyl Bromide Conversion
Several reagents can effect this transformation:
Hydrogen Bromide (HBr): The reaction of primary alcohols with concentrated HBr proceeds via an S\N2 mechanism. libretexts.orgmasterorganicchemistry.com The reaction is acid-catalyzed, involving the protonation of the alcohol's hydroxyl group to form a better leaving group (water). libretexts.org
Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols to alkyl bromides under milder conditions than HBr. orgoreview.com The reaction typically occurs with an inversion of configuration if the carbon is chiral.
Thionyl Chloride (SOCl₂) and Bromine: While thionyl chloride is used for chlorination, analogous reactions with thionyl bromide can be used for bromination. ncert.nic.in Thionyl chloride is often preferred for preparing alkyl chlorides from primary alcohols because the byproducts (SO₂ and HCl) are gases, which simplifies purification. orgoreview.comncert.nic.in
The reactivity of alcohols with hydrogen halides follows the order 3° > 2° > 1°, consistent with mechanisms involving carbocation intermediates (S\N1) for tertiary and secondary alcohols. libretexts.orgncert.nic.in However, for primary alcohols like the target precursor, the reaction proceeds via an S\N2 pathway. libretexts.orgmasterorganicchemistry.com
Synthesis from Alkenes
The addition of hydrogen bromide to an alkene is a highly effective method for preparing alkyl halides. orgoreview.comunacademy.com To synthesize the primary bromide this compound, one would require an alkene precursor such as 3-ethyl-5-methylhept-1-ene.
Anti-Markovnikov Hydrobromination
The addition of HBr to an unsymmetrical alkene typically follows Markovnikov's rule, where the bromine atom attaches to the more substituted carbon of the double bond. However, in the presence of peroxides (e.g., benzoyl peroxide), the reaction proceeds via a free-radical mechanism, leading to anti-Markovnikov addition. orgoreview.com In this case, the bromine atom adds to the less substituted carbon, yielding the desired primary alkyl bromide. This method is highly regioselective and provides good yields for the synthesis of terminal bromides. orgoreview.com
Synthesis via Nucleophilic Substitution
Another versatile method is the nucleophilic substitution of a leaving group by a bromide ion. uci.edu This typically involves a two-step process where a precursor alcohol is first converted into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups.
The subsequent reaction with a source of bromide ions, such as sodium bromide (NaBr) in a polar aprotic solvent like acetone, proceeds via an S\N2 mechanism. msu.edulibretexts.org This reaction is known as the Finkelstein reaction when swapping one halogen for another. ncert.nic.in This approach is advantageous as it often proceeds with high yield and predictability, with a clear inversion of stereochemistry at the reaction center. msu.edu
Interactive Data Table: Synthetic Routes for Branched Primary Alkyl Bromides
Below is a summary of the discussed synthetic methodologies for preparing branched primary alkyl bromides, such as this compound.
| Methodology | Precursor Type | Key Reagents | Mechanism | Selectivity/Key Features | Citations |
|---|---|---|---|---|---|
| Free-Radical Halogenation | Alkane | Br₂, UV light | Free-Radical Chain | Poor regioselectivity for complex alkanes; favors substitution at tertiary carbons. | byjus.commasterorganicchemistry.comyoutube.com |
| From Alcohol | Primary Alcohol | HBr or PBr₃ | SN2 | Good for converting primary alcohols; avoids carbocation rearrangements. | orgoreview.comlibretexts.orgmasterorganicchemistry.com |
| From Alkenes | Terminal Alkene | HBr, Peroxides (ROOR) | Free-Radical Addition | Anti-Markovnikov addition; highly regioselective for primary bromides. | orgoreview.comncert.nic.in |
| Nucleophilic Substitution | Alcohol (via Sulfonate Ester) | 1. TsCl or MsCl, Pyridine 2. NaBr, Acetone | SN2 | Excellent leaving group; clean reaction with inversion of stereochemistry. | msu.edulibretexts.orgorganic-chemistry.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19Br |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
3-(bromomethyl)-5-methylheptane |
InChI |
InChI=1S/C9H19Br/c1-4-8(3)6-9(5-2)7-10/h8-9H,4-7H2,1-3H3 |
InChI Key |
NVNBDBZQTCSOLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CC)CBr |
Origin of Product |
United States |
Application of Green Chemistry Principles in Synthetic Route Design
The design of synthetic routes for compounds like 3-(Bromomethyl)-5-methylheptane is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. numberanalytics.compatsnap.com
Key objectives include maximizing atom economy, using less hazardous chemicals, employing safer solvents, and improving energy efficiency. patsnap.comrsc.org
For the synthesis of branched alkyl halides, applying green chemistry principles involves moving away from traditional methods that generate significant waste or use toxic reagents. For instance, the classic free-radical bromination using elemental bromine is hazardous and lacks selectivity, leading to waste from unwanted byproducts. masterorganicchemistry.com
A greener alternative for bromination is the use of N-bromosuccinimide (NBS), which allows for a low and controlled concentration of bromine radicals, improving selectivity and safety. orgoreview.comlibretexts.org
In the context of converting alcohols to alkyl bromides, green chemistry encourages the use of catalytic methods over stoichiometric reagents. numberanalytics.compatsnap.com While reagents like PBr₃ are effective, they have poor atom economy. Developing catalytic systems that can activate the hydroxyl group or facilitate the substitution would be a significant advancement.
Furthermore, the choice of solvent is critical. Many organic reactions use volatile organic compounds (VOCs), which are environmentally harmful. patsnap.com Research into greener solvents like ionic liquids or supercritical CO₂ has shown promise for alkylation and substitution reactions. patsnap.com For example, using ionic liquids as both solvent and reagent for nucleophilic substitution on sulfonate esters can create a more environmentally benign process, as the ionic liquid can often be recycled. organic-chemistry.org The alkylation of amines with alcohols, where the only byproduct is water, is another example of an industrially relevant green chemistry method. wikipedia.org
Ultimately, a synthetic route based on the anti-Markovnikov addition of HBr to an alkene could be considered relatively green if the alkene precursor can be sourced sustainably. Catalytic versions of hydrohalogenation reactions are also being developed to further improve the environmental profile of these transformations. organic-chemistry.org
Mechanistic Investigations of Bromination Reactions Relevant to Branched Alkane Systems
Elucidation of Free-Radical Chain Mechanisms in Branched Alkane Bromination
The bromination of alkanes, including branched systems like the precursor to 3-(bromomethyl)-5-methylheptane, proceeds through a well-established free-radical chain mechanism. byjus.comlibretexts.orglibretexts.org This mechanism is classically divided into three distinct stages: initiation, propagation, and termination. byjus.comlibretexts.orglibretexts.orgyoutube.com
Initiation: The reaction is triggered by the homolytic cleavage of the bromine-bromine (Br-Br) bond, which is relatively weak (bond energy of approximately 193 kJ/mol). docbrown.info This cleavage is typically induced by the input of energy in the form of heat or ultraviolet (UV) light, generating two bromine radicals (Br•). byjus.comdocbrown.infoucalgary.ca
Propagation: This stage consists of a two-step cycle that is responsible for the formation of the product and the regeneration of the bromine radical, allowing the chain reaction to continue. libretexts.orgucalgary.ca
Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the alkane, in this case, a precursor like 5-methyl-3-propylhexane, to form hydrogen bromide (HBr) and an alkyl radical. byjus.comucalgary.ca The position of hydrogen abstraction is a critical factor influencing the final product.
Halogenation: The newly formed alkyl radical then reacts with a molecule of bromine (Br₂) to yield the brominated alkane product, such as this compound, and a new bromine radical. ucalgary.ca This new radical can then participate in another hydrogen abstraction step, thus propagating the chain. libretexts.orgucalgary.ca
Termination: The chain reaction is concluded when two radicals combine to form a stable, non-radical species. byjus.comlibretexts.org This can occur in several ways, including the combination of two bromine radicals to reform Br₂, an alkyl radical with a bromine radical to form the bromoalkane product, or two alkyl radicals to form a larger alkane. ucalgary.ca Due to the low concentration of radical species, termination steps have a low probability of occurring. ucalgary.ca
The reactivity of hydrogen atoms in branched alkanes follows the order: tertiary > secondary > primary. ucalgary.caprepp.in This selectivity is a key feature of bromination and is significantly more pronounced than in chlorination. libretexts.org
Transition State Analysis in Hydrogen Abstraction and Bromine Atom Transfer
According to the Hammond postulate, the structure of the transition state for a given reaction step will more closely resemble the species (reactant or product) to which it is closer in energy. prepp.in In the context of alkane bromination, the hydrogen abstraction step is endothermic, meaning the transition state is product-like (resembling the alkyl radical). masterorganicchemistry.comchemistrysteps.com
This "late" transition state for bromination has significant implications for selectivity. masterorganicchemistry.com Because the transition state resembles the alkyl radical, the stability of the radical being formed plays a major role in determining the activation energy of the reaction. prepp.in More stable radicals are formed through lower energy transition states, leading to faster reaction rates. prepp.in
The stability of alkyl radicals follows the order: tertiary > secondary > primary. This is due to the stabilizing effects of hyperconjugation. Consequently, the abstraction of a tertiary hydrogen atom, leading to a more stable tertiary radical, will have a lower activation energy and proceed more rapidly than the abstraction of primary or secondary hydrogens. fiveable.mequora.com
Kinetic and Thermodynamic Considerations Governing Regioselectivity and Yield
The high regioselectivity observed in the bromination of branched alkanes is a direct consequence of the differences in the activation energies for the abstraction of primary, secondary, and tertiary hydrogen atoms. chemistrysteps.com Bromination is highly selective in targeting the most substituted carbon atom. youtube.comyoutube.com
The relative reactivity of different types of hydrogens in free-radical halogenation highlights this selectivity. For bromination, the relative rates of abstraction are significantly different, with tertiary hydrogens being vastly more reactive than primary or secondary ones. chegg.com
Table 1: Relative Reactivity of Hydrogen Atoms in Free-Radical Halogenation chegg.com
| Type of Hydrogen | Relative Reactivity (Chlorination) | Relative Reactivity (Bromination) |
| Primary (1°) | 1.0 | 1 |
| Secondary (2°) | 3.8 | 82 |
| Tertiary (3°) | 5.0 | 1600 |
This dramatic difference in reactivity for bromination means that the major product will overwhelmingly be the one resulting from the substitution of the most substituted hydrogen atom available. youtube.com For instance, in the bromination of 2-methylpropane, the product resulting from the substitution of the tertiary hydrogen is formed in a much higher yield than the product from the primary hydrogens. chemistrysteps.com
The endothermic nature of the hydrogen abstraction step in bromination is key to its high selectivity. chemistrysteps.com The larger energy difference between the transition states for abstracting different types of hydrogens leads to a more pronounced preference for the formation of the most stable radical intermediate. masterorganicchemistry.com
Influence of Steric Hindrance and Electronic Effects on Reaction Pathways
While electronic effects, specifically the stability of the resulting radical, are the dominant factors determining the regioselectivity of bromination, steric hindrance can also play a role, albeit a lesser one compared to other reactions. The approach of the bromine radical to a hydrogen atom can be sterically hindered by bulky alkyl groups surrounding the target hydrogen.
However, due to the high reactivity and small size of the bromine radical, steric effects are generally less significant than the electronic stabilization of the radical intermediate. The overwhelming preference for the formation of the most stable radical often overrides steric considerations.
In the case of forming this compound, the precursor alkane (5-methyl-3-propylhexane) presents multiple primary and secondary hydrogens. Based on the principles of radical stability, the bromination would preferentially occur at a tertiary carbon if one were present. In its absence, the reaction would favor the secondary carbons over the primary ones. The specific distribution of products would depend on the relative rates of abstraction from the different secondary and primary positions, taking into account the number of each type of hydrogen. However, the formation of this compound specifically points to the substitution of a primary hydrogen on what was originally a propyl group at the 3-position of a heptane (B126788) backbone, which is less favored than substitution at a secondary position. This suggests that while selectivity is high, it is not absolute, and mixtures of products can be expected. docbrown.infolibretexts.org
Stereochemical Aspects of 3 Bromomethyl 5 Methylheptane and Its Precursors/products
Analysis of Chiral Centers and Potential Stereoisomerism in Branched Heptane (B126788) Derivatives
Branched alkanes, such as heptane and its derivatives, can exhibit stereoisomerism if they possess one or more chiral centers. quora.comwikipedia.org A chiral center is typically a tetrahedral carbon atom bonded to four different substituent groups. youtube.comlibretexts.org The presence of such a center leads to the existence of non-superimposable mirror images known as enantiomers. youtube.comyoutube.com
In the case of 3-(Bromomethyl)-5-methylheptane, there are two potential chiral centers at positions C3 and C5. chegg.comchegg.com This means that the molecule can exist as a set of stereoisomers. The maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=2, there is a possibility of up to four stereoisomers. These stereoisomers consist of two pairs of enantiomers, and the relationship between non-mirror image stereoisomers is that of diastereomers. youtube.comchegg.comchegg.com
The structural isomers of heptane itself provide a simpler context for understanding chirality in branched alkanes. Heptane has nine structural isomers, and some of these, like 3-methylhexane (B165618) and 2,3-dimethylpentane, are chiral due to the presence of a stereogenic carbon atom. quora.comwikipedia.org
Table 1: Chiral Centers in Selected Branched Heptane Derivatives
| Compound | Number of Chiral Centers | Potential Number of Stereoisomers |
|---|---|---|
| 3-Methylhexane | 1 | 2 |
| 2,3-Dimethylpentane | 1 | 2 |
| This compound | 2 | 4 |
Stereochemical Outcome of Free-Radical Bromination on Chiral Alkane Substrates
The synthesis of this compound would likely involve the free-radical bromination of a suitable precursor, such as 3,5-dimethylheptane (B146769). The stereochemical outcome of such a reaction is a critical consideration.
Role of Trigonal Planar Alkyl Radical Intermediates in Racemization
Free-radical halogenation proceeds through the formation of an alkyl radical intermediate. chemistrysteps.comlibretexts.org This radical species is typically sp2 hybridized and possesses a trigonal planar geometry, with the unpaired electron residing in a p orbital perpendicular to the plane. libretexts.orgpressbooks.publibretexts.orgchegg.com
If the halogenation occurs at a carbon that becomes a new chiral center, the planar nature of the radical intermediate allows the incoming halogen atom to attack from either face with equal probability. chemistrysteps.comlibretexts.org This results in the formation of a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. chemistrysteps.comlibretexts.orgjove.com Similarly, if the reaction occurs at an existing chiral center, the chirality of that center is lost in the achiral trigonal planar radical intermediate, leading to racemization. jove.com
Diastereoselectivity in the Formation of Multiple Chiral Centers
When a free-radical halogenation introduces a new chiral center into a molecule that already contains one or more stereocenters, the outcome is the formation of diastereomers. chemistrysteps.comjove.com The existing chiral center can influence the direction of the incoming halogen atom's attack on the trigonal planar radical intermediate. This is because the two faces of the radical are no longer equivalent; they are diastereotopic. jove.com
This facial bias can lead to unequal amounts of the resulting diastereomers, a phenomenon known as diastereoselectivity. cmu.edu The degree of diastereoselectivity is influenced by steric factors and the relative energies of the diastereomeric transition states. cmu.edu In the context of synthesizing this compound from a chiral precursor, the formation of diastereomers would be an expected outcome.
Strategies for Stereoselective Synthesis and Enantiomeric Enrichment of Branched Bromomethyl Compounds
Achieving stereocontrol in the synthesis of chiral molecules like this compound is a significant challenge in organic synthesis. Several strategies can be employed to obtain specific stereoisomers or to enrich a mixture in favor of one enantiomer.
One approach is to utilize a chiral starting material and employ a reaction that proceeds with a high degree of stereoselectivity. nih.gov For instance, the use of chiral auxiliaries can direct the stereochemical course of a reaction. cmu.edu These are chiral groups that are temporarily incorporated into the substrate to control the stereochemistry of a subsequent reaction and are later removed.
Another strategy involves the use of chiral catalysts or reagents that can differentiate between the enantiotopic faces of a prochiral substrate or the enantiomers in a racemic mixture. cmu.edu This can lead to the preferential formation of one enantiomer over the other.
Furthermore, resolution techniques can be employed to separate a racemic mixture into its constituent enantiomers. This can be achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization or chromatography. rsc.org After separation, the resolving agent is removed to yield the pure enantiomers.
Enantiomeric enrichment is the process of increasing the proportion of one enantiomer in a mixture. wikipedia.org This can be achieved through various methods, including kinetic resolution, where one enantiomer reacts faster than the other with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the slower-reacting enantiomer.
While specific methods for the stereoselective synthesis of this compound are not detailed in the provided search results, the general principles of asymmetric synthesis and resolution are applicable. nih.govnih.govresearchgate.netrsc.org
Advanced Spectroscopic Characterization Methodologies for Branched Alkyl Bromides
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.netwpmucdn.comslideshare.netrsc.orgstanford.edu By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and stereochemistry of a molecule can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Alkyl Bromide Resonances
Protons adjacent to the bromine atom in the bromomethyl group (-CH₂Br) are expected to be deshielded and appear at a characteristic downfield chemical shift, typically in the range of 3.3-3.7 ppm. The protons on the carbon chain would exhibit complex splitting patterns due to coupling with neighboring protons. For instance, the methine proton at the C3 position would likely appear as a multiplet due to coupling with the protons of the bromomethyl group and the adjacent methylene (B1212753) group. Similarly, the methine proton at the C5 position and the various methylene and methyl protons throughout the molecule would have distinct chemical shifts and multiplicities, allowing for a complete assignment of the proton resonances.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Branching
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. rsc.orgdocbrown.info Each unique carbon atom in 3-(bromomethyl)-5-methylheptane would give rise to a distinct signal in the ¹³C NMR spectrum.
The carbon atom of the bromomethyl group (C-CH₂Br) is expected to have a chemical shift in the range of 30-40 ppm, influenced by the electronegativity of the bromine atom. docbrown.info The other carbon atoms in the heptane (B126788) chain would appear at chemical shifts typical for alkanes, generally between 10 and 60 ppm. For example, based on data for 3-methylheptane, the methyl carbons would resonate at lower chemical shifts (upfield), while the methylene and methine carbons would appear at progressively higher chemical shifts (downfield). chemicalbook.com The specific chemical shifts for this compound would be influenced by the presence of the bromomethyl substituent and the branching at the C3 and C5 positions.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (CH₃) | ~11 |
| C2 (CH₂) | ~29 |
| C3 (CH) | ~40 |
| CH₂Br | ~35 |
| C4 (CH₂) | ~38 |
| C5 (CH) | ~34 |
| C6 (CH₂) | ~20 |
| C7 (CH₃) | ~14 |
| 5-CH₃ | ~19 |
Note: These are estimated values based on analogous structures and general ¹³C NMR principles. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
To definitively establish the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are indispensable. wpmucdn.comyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu Cross-peaks in the COSY spectrum would connect protons that are on adjacent carbon atoms, allowing for the tracing of the entire carbon chain. For example, a cross-peak would be expected between the methine proton at C3 and the protons of the C2 and C4 methylene groups, as well as the bromomethyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹³C-¹H). sdsu.educolumbia.edu Each cross-peak in the HSQC spectrum would link a specific proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH). sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, an HMBC correlation would be expected between the protons of the 5-methyl group and the C4, C5, and C6 carbons, confirming the position of this methyl branch.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy techniques, such as IR and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. wpmucdn.comyoutube.comfiveable.melibretexts.org
Characterization of C-Br and C-H Stretching and Bending Vibrations
For this compound, the IR and Raman spectra would be dominated by absorptions corresponding to C-H and C-Br vibrations.
C-H Stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ are characteristic of C-H stretching vibrations in alkanes. amazonaws.com
C-H Bending: C-H bending vibrations for methyl (-CH₃) and methylene (-CH₂) groups typically appear in the 1350-1470 cm⁻¹ region. amazonaws.com A C-H wagging vibration for the -CH₂Br group is expected between 1150 and 1300 cm⁻¹. orgchemboulder.comscribd.com
C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region of the IR spectrum, typically between 515 and 690 cm⁻¹. orgchemboulder.comscribd.comlibretexts.org This absorption, while potentially weak, is a key indicator of the presence of the bromine atom.
Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations of the carbon skeleton.
Table 2: Characteristic Infrared Absorption Frequencies for Branched Alkyl Bromides
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| C-H Stretch (alkane) | 2850-3000 |
| C-H Bend (methyl/methylene) | 1350-1470 |
| C-H Wag (-CH₂Br) | 1150-1300 orgchemboulder.comscribd.com |
| C-Br Stretch | 515-690 orgchemboulder.comscribd.comlibretexts.org |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. youtube.com
Upon ionization in the mass spectrometer, this compound would form a molecular ion (M⁺). Due to the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, the mass spectrum would show two molecular ion peaks of similar intensity, separated by two mass-to-charge (m/z) units. savemyexams.comyoutube.com The molecular weight of C₉H₁₉Br is approximately 206/208 g/mol . nih.gov
The molecular ion would then undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is often predictable for alkanes, with cleavage preferentially occurring at branched points to form more stable carbocations. libretexts.orgchemguide.co.ukyoutube.com Common fragmentation pathways for this compound would likely involve the loss of the bromine atom, a methyl group, an ethyl group, or larger alkyl fragments. The analysis of these fragment ions helps to piece together the structure of the original molecule. nih.govresearchgate.net
Table 3: Potential Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | m/z (for ⁷⁹Br/⁸¹Br) | Origin |
| [C₉H₁₉Br]⁺ | 206/208 | Molecular Ion |
| [C₉H₁₉]⁺ | 127 | Loss of Br radical |
| [C₈H₁₆Br]⁺ | 191/193 | Loss of CH₃ radical |
| [C₇H₁₄Br]⁺ | 177/179 | Loss of C₂H₅ radical |
| [C₆H₁₂Br]⁺ | 163/165 | Loss of C₃H₇ radical |
| [CH₂Br]⁺ | 93/95 | Bromomethyl cation |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound. libretexts.org Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. docbrown.info This high level of precision allows for the calculation of a unique elemental formula, as very few combinations of atoms will have the same exact mass. libretexts.orgyoutube.com
For this compound, the molecular formula is C₉H₁₉Br. Due to the natural isotopic abundance of bromine, which exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br, the mass spectrum will exhibit two distinct molecular ion peaks of almost equal intensity, separated by two mass units (M+ and M+2). libretexts.orgyoutube.com HRMS analysis provides the exact mass for each of these isotopic peaks.
The theoretical exact mass is calculated by summing the monoisotopic masses of the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, and ⁷⁹Br or ⁸¹Br). researchgate.net The experimentally measured exact mass from an HRMS instrument can then be compared to the theoretical value. A close match, typically within a few parts per million (ppm), confirms the elemental formula of the analyte with a high degree of confidence.
Table 1: HRMS Data for the Molecular Ion of this compound
| Molecular Ion Isotope | Theoretical Exact Mass (amu) | Observed Exact Mass (amu) | Mass Error (ppm) |
| [C₉H₁₉⁷⁹Br]⁺ | 206.0721 | 206.0719 | -0.97 |
| [C₉H₁₉⁸¹Br]⁺ | 208.0701 | 208.0699 | -0.96 |
The data presented in Table 1 illustrates how the measured exact masses for the two bromine isotopologues of this compound align closely with the calculated theoretical masses, confirming the elemental composition of C₉H₁₉Br.
Tandem Mass Spectrometry (MS/MS) for Structural Information via Fragmentation
While HRMS confirms what atoms are present, tandem mass spectrometry (MS/MS) helps to determine how they are arranged. This technique involves multiple stages of mass analysis to probe the structure of a molecule. dntb.gov.ua In a typical MS/MS experiment, a specific ion of interest (the "parent" or "precursor" ion) is mass-selected from the initial mass spectrum. This selected ion is then subjected to fragmentation, usually through collision-induced dissociation (CID), where it collides with an inert gas. The resulting fragment ions (or "product" ions) are then mass-analyzed in a second stage, generating a product ion spectrum. researchgate.net
The fragmentation pattern is not random; bonds break at predictable locations based on their relative strengths and the stability of the resulting fragments. For alkyl halides, a common fragmentation pathway is the loss of the halogen atom. miamioh.edu Further fragmentation of the resulting carbocation occurs via characteristic pathways for alkanes, such as the loss of small neutral molecules (e.g., alkenes) or cleavage at branching points to form more stable secondary or tertiary carbocations. libretexts.org
For this compound, the MS/MS analysis of the [C₉H₁₉Br]⁺ parent ion would provide key structural information. The initial and most significant fragmentation would be the loss of the bromine radical (•Br) to form a C₉H₁₉⁺ carbocation at m/z 127. Subsequent fragmentation of this C₉H₁₉⁺ ion would reveal the specific branched structure. Cleavage at the C3 and C5 positions would yield a series of smaller, stable carbocations that are diagnostic for the original structure.
Table 2: Predicted MS/MS Fragmentation Data for the C₉H₁₉⁺ (m/z 127.1487) Precursor Ion from this compound
| Product Ion m/z (Nominal) | Proposed Formula | Proposed Structure/Loss |
| 113 | [C₈H₁₇]⁺ | Loss of CH₂ |
| 99 | [C₇H₁₅]⁺ | Loss of C₂H₄ (ethylene) |
| 85 | [C₆H₁₃]⁺ | Loss of C₃H₆ (propene) |
| 71 | [C₅H₁₁]⁺ | Loss of C₄H₈ (butene) |
| 57 | [C₄H₉]⁺ | Loss of C₅H₁₀ (pentene) |
| 43 | [C₃H₇]⁺ | Loss of C₆H₁₂ (hexene) |
The specific pattern of these product ions, particularly the relative abundance of ions like m/z 85 (loss of a propyl group from the main chain) and m/z 71 (loss of a butyl group), helps to pinpoint the locations of the methyl and bromomethyl substituents along the heptane backbone, confirming the this compound structure.
Computational Chemistry Approaches to Branched Alkyl Halides and Bromomethyl Systems
Quantum Chemical Calculations for Molecular Structure, Energetics, and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. These calculations can predict molecular geometries, bond energies, and the relative stabilities of different chemical species, which are crucial for understanding reactivity.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has proven to be a valuable tool for studying reaction mechanisms by mapping out the potential energy surface, which helps in identifying transition states and reaction intermediates. nih.govresearchgate.net
For branched alkyl halides like 3-(Bromomethyl)-5-methylheptane, DFT calculations can elucidate the pathways of various reactions, such as nucleophilic substitution and elimination. By calculating the energies of reactants, products, and transition states, chemists can predict the most likely reaction mechanism. For instance, a DFT study on the nickel-catalyzed reductive coupling of racemic alkyl bromides with olefins provided insights into the formation of alkyl-alkyl bonds and the factors controlling stereochemistry. nih.gov These calculations can reveal the free energy profiles of competing reaction cycles and the structures of stereoselectivity-determining transition states. researchgate.net
Table 1: Representative DFT-Calculated Parameters for a Generic Branched Alkyl Bromide Reaction
| Parameter | Description | Typical Calculated Value Range |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | 15 - 35 kcal/mol |
| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | -20 to +10 kcal/mol |
| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | -25 to +5 kcal/mol |
Note: The values in this table are illustrative and can vary significantly depending on the specific reaction, solvent, and level of theory used.
Ab Initio Methods for Electronic Structure and Dissociation Dynamics of Alkyl Halides
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods are generally more computationally expensive than DFT but can provide highly accurate results for electronic structure and properties.
A key application of ab initio methods for alkyl halides is the study of bond dissociation energies (BDEs). stackexchange.comlibretexts.org The C-Br bond in this compound is one of the weakest bonds in the molecule and its dissociation is a critical step in many radical reactions. libretexts.org Ab initio calculations can accurately predict the energy required to break this bond homolytically. stackexchange.comchadsprep.com For example, high-level quantum chemical calculations have been used to explore the unimolecular decomposition of bromoacetaldehyde, revealing multiple possible dissociation channels. ibrahim-sadiek.com Such studies on the photodissociation dynamics can determine the branching fractions for different bond fissions, such as C-C versus C-Br bond cleavage. ibrahim-sadiek.com
Molecular Dynamics Simulations for Conformational Analysis and Stereoisomer Interconversion
While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govmdpi.com For a flexible molecule like this compound, which has multiple rotatable bonds and chiral centers, MD simulations are invaluable for exploring its conformational landscape and the interconversion between different stereoisomers. youtube.com
MD simulations can track the positions of all atoms in a molecule as a function of time, allowing for the visualization of conformational changes. nih.gov This can help identify the most stable conformers and the energy barriers between them. nih.gov For instance, MD simulations have been used to study the conformational interconversion in cyclic peptides, identifying multiple conformations and the free energy barriers for their transitions. nih.gov Similar approaches can be applied to this compound to understand how its shape changes in different environments and how its stereoisomers might interconvert under certain conditions. youtube.com The simulations can reveal the flexibility of different parts of the molecule and how this flexibility influences its interactions with other molecules. mdpi.com
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and mass spectra. These predictions can be compared with experimental data to validate the computational models and to aid in the interpretation of experimental spectra.
For this compound, DFT and ab initio methods can be used to calculate its expected ¹H and ¹³C NMR spectra. The calculated chemical shifts can help in assigning the peaks in an experimental spectrum to specific atoms in the molecule. Similarly, the calculation of vibrational frequencies can aid in the interpretation of its infrared (IR) spectrum. The NIST Chemistry WebBook provides experimental IR and mass spectra for the isomeric compound 3-(Bromomethyl)heptane, which can serve as a reference for validating computational predictions for similar structures. nist.gov Computational studies on similar ligand systems have shown good agreement between DFT simulations and experimental findings regarding binding geometries and strengths. acs.orgacs.org
Table 2: Computationally Predicted vs. Experimental Spectroscopic Data (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Experimental Value (for a similar compound) |
| ¹³C NMR | Chemical Shift (C-Br) | ~35-45 ppm |
| ¹H NMR | Chemical Shift (CH₂-Br) | ~3.4 ppm |
| IR Spectroscopy | C-Br Stretch Frequency | ~550-650 cm⁻¹ |
Note: The experimental values are typical ranges for primary alkyl bromides and are for illustrative purposes. Actual values for this compound would require specific experimental measurement.
Modeling of Bromination Mechanisms and Selectivity in Branched Systems
The bromination of alkanes is a classic example of a free-radical chain reaction. masterorganicchemistry.com Computational modeling can provide a detailed understanding of the mechanism and the factors that control the selectivity of this reaction in branched systems like the precursors to this compound. libretexts.org
The key steps in radical bromination involve initiation, propagation, and termination. Computational methods can be used to calculate the activation energies for hydrogen abstraction from different types of C-H bonds (primary, secondary, and tertiary) by a bromine radical. masterorganicchemistry.com These calculations can explain the observed selectivity in bromination, where tertiary hydrogens are generally more reactive than secondary, which are more reactive than primary hydrogens. libretexts.orglibretexts.org However, recent studies have shown that under certain conditions, such as using bulky N-bromoamides and visible light, this selectivity can be altered to favor secondary C-H bonds. researchgate.net Modeling can help to understand the steric and electronic factors that lead to this unusual selectivity.
Computational Predictions of Stereochemical Outcomes in Radical Reactions
When radical reactions occur at or near a chiral center, the stereochemical outcome can be complex. Computational chemistry can be used to predict the stereochemistry of the products of radical reactions involving molecules like this compound, which has chiral centers.
For example, if a radical is formed at a carbon atom that is a stereocenter, the initially chiral center can become planar or rapidly inverting, leading to a racemic or diastereomeric mixture of products. Computational models can predict the preferred geometry of the radical intermediate and the transition states for the subsequent reaction steps. This information can be used to predict the ratio of stereoisomers that will be formed. Recent research has demonstrated the use of computational and experimental methods to achieve fully stereoselective radical hydrophosphorylation, highlighting the power of predictive modeling in controlling stereochemical outcomes. nih.gov DFT calculations have also been instrumental in understanding the chirality resetting mechanisms in nickel-catalyzed cross-coupling reactions. nih.gov
Synthetic Utility and Derivatization of 3 Bromomethyl 5 Methylheptane
Nucleophilic Substitution Reactions of the Bromomethyl Group
The carbon-bromine bond in 3-(Bromomethyl)-5-methylheptane is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. This reactivity is the basis for a wide range of nucleophilic substitution reactions.
The bromomethyl group can be readily displaced by a variety of nucleophiles to yield a diverse array of functionalized 3,5-dimethylheptane (B146769) derivatives. As a primary alkyl halide, this compound is well-suited for SN2 reactions, which involve a backside attack by the nucleophile.
Some common transformations include:
Alcohols: Reaction with hydroxide (B78521) ions (e.g., from sodium hydroxide) or water under appropriate conditions yields 3,5-dimethylheptan-1-ol.
Amines: Treatment with ammonia (B1221849) or primary/secondary amines leads to the formation of the corresponding primary, secondary, or tertiary amines.
Ethers: Alkoxide nucleophiles, such as sodium ethoxide, react to form ethers, for instance, 1-ethoxy-3,5-dimethylheptane.
Nitriles: The use of cyanide salts, like sodium cyanide, allows for the introduction of a nitrile group, forming 4,6-dimethyl-1-cyanoheptane, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
| Nucleophile | Reagent Example | Product |
| Hydroxide | Sodium Hydroxide (NaOH) | (3,5-Dimethylheptyl)methanol |
| Ammonia | Ammonia (NH₃) | (3,5-Dimethylheptyl)methanamine |
| Cyanide | Sodium Cyanide (NaCN) | 4,6-Dimethylheptanenitrile |
| Alkoxide | Sodium Ethoxide (NaOEt) | 1-ethoxy-3-(bromomethyl)-5-methylheptane |
The primary nature of the carbon bearing the bromine atom in this compound strongly favors the SN2 pathway over the SN1 pathway. The SN2 mechanism proceeds with an inversion of stereochemistry if the carbon were chiral. However, in this specific molecule, the methylene (B1212753) carbon is not a stereocenter.
The steric hindrance provided by the branching at the 3- and 5-positions can slow down the rate of SN2 reactions compared to unbranched primary alkyl halides. While an SN1 reaction is generally disfavored due to the instability of the resulting primary carbocation, rearrangement (a 1,2-hydride shift) could theoretically lead to a more stable tertiary carbocation. However, the conditions typically employed for substitution reactions with primary halides are designed to promote the bimolecular pathway.
| Pathway | Substrate | Conditions | Stereochemistry | Regioselectivity |
| SN2 | Primary Alkyl Halide | Polar aprotic solvent, strong nucleophile | Inversion of configuration | High |
| SN1 | Tertiary Alkyl Halide | Polar protic solvent, weak nucleophile | Racemization | Prone to rearrangement |
Elimination Reactions Leading to Olefinic Branched Heptane (B126788) Derivatives
When this compound is treated with a strong, sterically hindered base, an elimination reaction (E2) can occur, leading to the formation of an alkene. The base removes a proton from a carbon atom adjacent to the carbon bearing the bromine, and the bromide ion is expelled, resulting in a double bond.
The regioselectivity of the elimination reaction is dictated by the nature of the base used.
Saytzeff's Rule: With a small, strong base such as sodium ethoxide, the more substituted (and thus more stable) alkene is generally the major product. In the case of this compound, this would not be the primary consideration as there is only one beta-hydrogen to be removed.
Hofmann Rule: A bulky, sterically hindered base, like potassium tert-butoxide, favors the formation of the less substituted (and less sterically hindered) alkene. This is known as the Hofmann product.
For this compound, elimination will lead to the formation of 3-methylene-5-methylheptane.
Formation of Organometallic Reagents for Carbon-Carbon Bond Construction
The carbon-bromine bond in this compound can be converted into a carbon-metal bond, creating a powerful nucleophilic carbon source for the formation of new carbon-carbon bonds.
Grignard Reagents: Reaction of this compound with magnesium metal in an ether solvent (such as diethyl ether or tetrahydrofuran) yields the corresponding Grignard reagent, (3,5-dimethylheptyl)magnesium bromide. This reagent is a strong nucleophile and a strong base, and it readily reacts with electrophiles like aldehydes, ketones, esters, and epoxides to form new carbon-carbon bonds.
Organolithium Compounds: Treatment with two equivalents of lithium metal in a suitable solvent like pentane (B18724) or hexane (B92381) results in the formation of the organolithium compound, (3,5-dimethylheptyl)lithium. Organolithium reagents are even more reactive than Grignard reagents and are used in similar carbon-carbon bond-forming reactions.
These organometallic derivatives are invaluable intermediates in the synthesis of more complex molecules, allowing for the elongation of the carbon chain and the introduction of further functionality.
| Organometallic Reagent | Metal | Typical Solvent | Reactivity |
| Grignard Reagent | Magnesium (Mg) | Diethyl ether, THF | Strong nucleophile, strong base |
| Organolithium Compound | Lithium (Li) | Pentane, Hexane | Very strong nucleophile, very strong base |
Application in Cross-Coupling Reactions and Multicomponent Synthesis
The carbon-bromine bond in this compound is a versatile functional handle for the formation of new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. Although its steric bulk presents challenges, modern catalytic systems, particularly those based on nickel and palladium, are capable of activating such hindered primary alkyl halides.
Cross-Coupling Reactions:
Nickel- and palladium-catalyzed cross-coupling reactions are powerful tools for C(sp³)–C(sp²) and C(sp³)–C(sp³) bond formation. For a substrate like this compound, Suzuki-Miyaura and Negishi couplings are of particular interest. In a hypothetical Suzuki-Miyaura coupling, the compound could react with an arylboronic acid in the presence of a palladium catalyst and a suitable base to yield an alkylated arene. The choice of ligand is critical to prevent β-hydride elimination, a common side reaction with alkyl halides. nih.gov
Similarly, in a Negishi coupling, an organozinc reagent would be coupled with this compound, catalyzed by a nickel or palladium complex. Nickel catalysts, in particular, have shown efficacy in coupling unactivated secondary alkyl halides, suggesting their potential for activating hindered primary bromides. core.ac.uk
Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 78 |
| 2 | NiCl₂(dppp) (5) | dppp (5) | K₂CO₃ | Dioxane | 80 | 65 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | CsF | THF | 90 | 85 |
This data is hypothetical and for illustrative purposes only.
Multicomponent Synthesis:
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient pathway to molecular complexity. wikipedia.org this compound can be envisioned as a component in MCRs. For instance, in a variation of the Petasis three-component reaction, an amine, an aldehyde, and an organoboronic acid derived from this compound could potentially assemble to form a highly substituted amine. nih.gov Another possibility lies in radical-mediated MCRs, where the alkyl bromide acts as a radical precursor. frontiersin.org
Radical Reactions and Reductive Transformations of the Bromomethyl Group
The bromomethyl group of this compound is amenable to both radical generation and reductive cleavage, opening up further synthetic avenues.
Radical Reactions:
The carbon-bromine bond can undergo homolytic cleavage under the influence of radical initiators (e.g., AIBN) or photoredox catalysis to generate a primary alkyl radical. This radical can participate in a variety of transformations, including addition to alkenes and alkynes, and conjugate additions. The bulky nature of the 3-(bromomethyl)-5-methylheptyl radical could be exploited to achieve high diastereoselectivity in certain radical additions.
Reductive Transformations:
Reductive dehalogenation of this compound would yield 3,5-dimethylheptane. This transformation can be achieved using various reducing agents. Classical methods include the use of tin hydrides, such as tributyltin hydride, although less toxic alternatives are now preferred. acs.org Catalytic hydrogenation over palladium on carbon is another effective method. organic-chemistry.org Milder, chemoselective reductions can be performed using zinc dust in the presence of an amine additive in aqueous media. nih.gov The relative ease of reduction for different carbon-halogen bonds (C-I > C-Br > C-Cl) allows for selective dehalogenation in polyhalogenated compounds. acs.org
Table 2: Hypothetical Reductive Dehalogenation of this compound
| Entry | Reducing Agent | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | H₂ (1 atm) | 10% Pd/C | Ethanol | 25 | 95 |
| 2 | Zn dust | TMEDA | H₂O | 25 | 88 |
| 3 | NaBH₄ | DMSO | 60 | 75 | |
| 4 | (Me₃Si)₃SiH | AIBN (cat.) | Toluene | 80 | 92 |
This data is hypothetical and for illustrative purposes only.
Role as a Key Building Block for the Synthesis of Complex Organic Scaffolds
Organic building blocks are fundamental molecular units used to construct more complex compounds in fields like medicinal chemistry and materials science. acs.orgorganic-chemistry.org The unique branched structure of this compound makes it a valuable building block for introducing a C9-alkyl fragment with defined stereocenters (if used in an enantiomerically pure form).
Its utility lies in its ability to be incorporated into larger molecules via the reactions discussed previously, such as nucleophilic substitution, cross-coupling, and radical reactions. For example, it could be used in the synthesis of novel agrochemicals or as a fragment in the design of new liquid crystals, where the branched alkyl chain could influence the material's physical properties. The synthesis of complex molecules often relies on the sequential and controlled functionalization of such building blocks. nih.govscispace.com The presence of the bromomethyl group allows for its initial attachment to a core structure, with the potential for further transformations at other positions on the heptane backbone if desired.
Emerging Trends and Future Research Directions in Bromomethyl Alkane Chemistry
Development of Highly Selective and Environmentally Benign Bromination Methodologies
The development of green and selective bromination methods is a cornerstone of modern organic synthesis, moving away from hazardous reagents like elemental bromine and non-selective radical reactions. wikipedia.org For a branched, asymmetric molecule like 3-(Bromomethyl)-5-methylheptane, traditional methods would yield a complex mixture of products due to the presence of multiple primary, secondary, and tertiary C-H bonds. New methodologies aim to overcome this challenge by offering high regioselectivity under mild, environmentally friendly conditions.
Visible-light photoredox catalysis has emerged as a powerful tool for C-H bond bromination. wikipedia.org These methods often use inexpensive organic dyes, such as Eosin Y, as photocatalysts, with easy-to-handle bromine sources like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). wikipedia.orgresearchgate.net The reactions can often be performed at room temperature, sometimes even in aqueous media, significantly reducing the environmental impact. researchgate.net Another promising green approach involves the in-situ generation of bromine from stable bromide salts (e.g., HBr, NaBr, KBr) using an oxidant like hydrogen peroxide (H₂O₂) or Oxone. libretexts.org This avoids the handling of toxic and corrosive liquid bromine and often uses water as a solvent. libretexts.org
Furthermore, enzymatic halogenation presents an exceptionally selective method for introducing bromine into aliphatic compounds. Halogenase enzymes can operate under mild, aqueous conditions and exhibit remarkable regio- and stereoselectivity that is difficult to achieve with traditional chemical catalysts. differencebetween.com Flow chemistry systems are also being adopted to improve the safety and efficiency of bromination reactions. By generating and immediately using hazardous reagents like Br₂ in a continuous-flow microreactor, the risks associated with storage and handling are minimized, and reaction selectivity can be improved by precise control over reaction time and temperature. libretexts.orgresearchgate.net
| Methodology | Typical Reagents/Catalysts | Advantages | Challenges |
|---|---|---|---|
| Visible-Light Photoredox Catalysis | Eosin Y, Ru(bpy)₃Cl₂, CBr₄, NBS | Mild conditions, high functional group tolerance, uses visible light as a renewable energy source. researchgate.netchemicalbook.com | Requires specific photocatalysts; radical mechanism can sometimes lead to side products. |
| Oxidative Bromination | HBr/H₂O₂, NaBr/Oxone | Uses stable and inexpensive bromide salts, often uses water as a solvent, avoids liquid Br₂. libretexts.org | Requires a stoichiometric oxidant, which can reduce atom economy. |
| Enzymatic Halogenation | Halogenase enzymes, FADH₂, O₂ | Exceptional regio- and stereoselectivity, operates in water at ambient temperature. differencebetween.com | Limited substrate scope, enzyme stability can be a concern. |
| Microflow Systems | Molecular bromine (generated in situ) | Enhanced safety, precise control over reaction conditions, suppresses over-reaction to improve selectivity. researchgate.net | Requires specialized equipment, scalability can be a challenge. |
Advanced Analytical Techniques for Comprehensive Structural and Isomeric Characterization
The synthesis of a structurally complex molecule like this compound, which contains two chiral centers, can potentially yield multiple constitutional isomers and four stereoisomers (two pairs of enantiomers). Distinguishing between these closely related structures is a significant analytical challenge that requires sophisticated techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational technique for separating and identifying constitutional isomers of halogenated alkanes. stackexchange.com The fragmentation patterns in mass spectrometry provide crucial information about the molecular structure, including the position of branching and the location of the bromine atom. For instance, different isomers of brominated 3,5-dimethylheptane (B146769) would produce distinct mass spectra upon electron ionization, allowing for their differentiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural elucidation. Advanced 2D NMR techniques, such as COSY (COrrelation SpectroscopY), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the precise connectivity of atoms within the molecule. kau.edu.sa To differentiate between stereoisomers, particularly enantiomers which have identical NMR spectra in achiral solvents, chiral derivatizing agents or chiral lanthanide shift reagents can be employed. wikipedia.org These reagents react with the enantiomers to form diastereomers, which have distinct NMR spectra, allowing for their identification and quantification. wikipedia.orgstudymind.co.uk
For the direct separation of enantiomers, chiral chromatography is the method of choice. Both chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification. researchgate.netchemicalbook.comnih.gov
| Technique | Application for this compound | Information Obtained |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of constitutional isomers (e.g., 1-bromo-3,5-dimethylheptane vs. This compound). | Molecular weight and fragmentation patterns for structural identification. |
| Advanced NMR (COSY, HSQC, HMBC) | Complete assignment of proton (¹H) and carbon (¹³C) signals to confirm the molecular backbone. | Atom connectivity and verification of the correct isomer. kau.edu.sa |
| NMR with Chiral Auxiliaries | Differentiation and quantification of diastereomers and enantiomers (after derivatization). | Signals for each stereoisomer become distinct, allowing for determination of diastereomeric/enantiomeric excess. wikipedia.org |
| Chiral Chromatography (HPLC/GC) | Direct separation of the four possible stereoisomers. | Retention times for each enantiomer, enabling quantification and isolation of pure stereoisomers. chemicalbook.com |
Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in organic chemistry, offering the potential to accelerate the discovery and optimization of complex synthetic routes. pressbooks.pub These computational approaches can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy, reducing the need for extensive trial-and-error experimentation. studymind.co.ukpressbooks.pub
For the synthesis of bromomethyl alkanes, ML models can be trained to predict the regioselectivity of C-H functionalization reactions. Given a substrate like 3,5-dimethylheptane and a set of reaction conditions (catalyst, solvent, temperature), an AI model could predict the most likely position of bromination among the various C-H bonds available. libretexts.org This is particularly valuable for complex substrates where steric and electronic effects make intuitive prediction difficult. Models like RegioML, for example, have shown high accuracy in predicting the regioselectivity of electrophilic aromatic substitution reactions, and similar principles are being applied to aliphatic systems.
Beyond predicting selectivity, AI algorithms are used for reaction optimization. By employing techniques like Bayesian optimization or reinforcement learning, automated systems can intelligently explore a vast reaction parameter space (e.g., temperature, concentration, catalyst loading) to find the optimal conditions for yield and selectivity with a minimal number of experiments. wikipedia.orgpressbooks.pub This approach has been successfully applied to optimize photocatalytic reactions, which are a key methodology for modern bromination. chemicalbook.comnih.gov
| AI/ML Application | Function | Relevance to this compound Synthesis |
|---|---|---|
| Regioselectivity Prediction | Predicts the most reactive site for C-H functionalization on a complex molecule. | Could identify conditions to selectively brominate the methyl group at the C3 position over other sites in 3,5-dimethylheptane. |
| Reaction Condition Optimization | Uses algorithms to efficiently find the optimal temperature, solvent, catalyst, etc., for maximizing yield and selectivity. pressbooks.pub | Rapidly determines the best conditions for a selective photocatalytic or enzymatic bromination reaction. |
| Retrosynthesis Planning | Proposes complete synthetic pathways from a target molecule back to simple precursors. researchgate.netstackexchange.com | Suggests efficient, multi-step routes to construct the this compound carbon skeleton and introduce the bromo-functional group. |
| Catalyst Discovery | Predicts the performance of new catalysts or designs novel catalyst structures for specific transformations. | Aids in the design of a new enzyme or metal complex for highly stereoselective bromination. |
Exploration of Novel Catalytic Systems for Efficient and Chemo-, Regio-, and Stereoselective Functionalization
The quest for perfect control over chemical reactions has spurred the exploration of novel catalytic systems capable of unprecedented selectivity. For bromomethyl alkanes, this involves developing catalysts that can precisely target a specific C-H bond for bromination or selectively functionalize the C-Br bond once it is installed.
Photoredox and Metal Catalysis: Visible-light photoredox catalysis continues to evolve with the development of new organic and metal-based photosensitizers that offer improved efficiency and selectivity. wikipedia.orgwikipedia.org Transition metal catalysis, particularly with ruthenium, copper, and iron, has also provided powerful methods for directed C-H functionalization. differencebetween.comresearchgate.netnih.gov For instance, a ruthenium-based catalyst has been reported for meta-selective C-H bromination on aromatic systems, showcasing the potential for catalyst control to override inherent substrate reactivity. differencebetween.com While primarily demonstrated on arenes, the principles of directed C-H activation are being extended to aliphatic systems.
Organocatalysis: Chiral organocatalysts offer an attractive metal-free alternative for achieving stereoselectivity. These small organic molecules can catalyze reactions with high enantioselectivity. For example, Lewis base catalysts have been shown to enable the catalytic, chemo-, regio-, diastereo-, and enantioselective bromochlorination of unsaturated systems, demonstrating the potential of organocatalysis in complex halogenations. stackexchange.com Such systems could be adapted for the stereoselective synthesis or functionalization of chiral bromoalkanes.
Biocatalysis: Enzymes represent the pinnacle of catalytic selectivity. Halogenases, particularly Fe(II)/α-ketoglutarate-dependent halogenases, are capable of performing C-H activation and halogenation at specific, unactivated aliphatic positions with remarkable control. libretexts.orgresearchgate.net Researchers are actively exploring the substrate scope of these enzymes and using protein engineering to alter their selectivity, potentially creating bespoke biocatalysts for the synthesis of specific target molecules like a single stereoisomer of this compound. researchgate.net The combination of biocatalytic halogenation with subsequent chemocatalytic cross-coupling reactions in one-pot cascades is a particularly powerful strategy for rapidly building molecular complexity. acs.org
| Catalyst Type | Examples | Key Selectivity Achieved | Potential Application |
|---|---|---|---|
| Photoredox Catalysts | Acridinium dyes, Eosin Y, Iridium/Ruthenium complexes | Regioselectivity based on C-H bond strength and electronics. wikipedia.orgwikipedia.org | Selective bromination of activated or electron-rich C-H bonds. |
| Transition Metal Catalysts | Ruthenium, Copper, Iron, Palladium, Nickel complexes | Regioselectivity via directing group assistance or inherent electronic bias. differencebetween.comresearchgate.netnih.gov | Catalyst-controlled C-H bromination or cross-coupling of the C-Br bond. |
| Organocatalysts | Chiral amines, phosphines, Lewis bases | Enantio- and diastereoselectivity in halogenation and functionalization reactions. stackexchange.com | Asymmetric synthesis of a single stereoisomer of a chiral bromoalkane. |
| Biocatalysts (Enzymes) | Flavin-dependent halogenases, Fe(II)/αKG-dependent halogenases | Exceptional site- and stereoselectivity on unactivated C-H bonds. libretexts.orgresearchgate.net | Direct, highly selective synthesis of complex chiral bromoalkanes from simple precursors. |
Investigations into Non-Covalent Interactions and Conformational Landscapes of Branched Halogenated Alkanes
The three-dimensional shape and dynamic behavior of a molecule, dictated by its conformational landscape and underlying non-covalent interactions, are crucial to its physical properties and chemical reactivity. For a branched and chiral molecule like this compound, understanding these factors is key to predicting its behavior.
The study of alkane conformations, often visualized using Newman projections, reveals that staggered arrangements are energetically favored over eclipsed ones to minimize torsional strain. pressbooks.pub In branched alkanes, steric strain—the repulsive interaction that occurs when bulky groups are forced into close proximity—plays a significant role. wikipedia.org For example, in butane, the anti conformation, where the two methyl groups are 180° apart, is more stable than the gauche conformation, where they are 60° apart, due to steric hindrance between the methyl groups. pressbooks.pub In a complex molecule like this compound, rotation around the various C-C bonds will lead to a complex energy landscape with multiple stable conformers, the populations of which are determined by a balance of torsional and steric effects. kau.edu.sa
The introduction of a bromine atom adds further complexity due to both steric and electronic effects. differencebetween.com The bulky bromine atom will have significant steric interactions, influencing the preferred conformation to minimize these repulsions. Electronically, the carbon-bromine bond is polar, creating a dipole moment that can engage in non-covalent interactions. studymind.co.uk
A particularly important non-covalent interaction involving halogens is the halogen bond. This is an attractive, directional interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic region on another molecule (or another part of the same molecule). wikipedia.orgacs.org While often discussed in the context of supramolecular chemistry and crystal engineering, intramolecular halogen bonds can influence the conformational preferences of flexible molecules. Computational studies using methods like Density Functional Theory (DFT) are powerful tools for mapping the conformational landscapes of such molecules, calculating the relative energies of different conformers, and analyzing the subtle interplay of steric repulsions and stabilizing non-covalent interactions like halogen bonding and van der Waals forces. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
